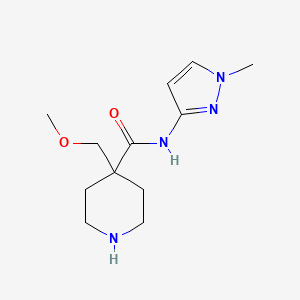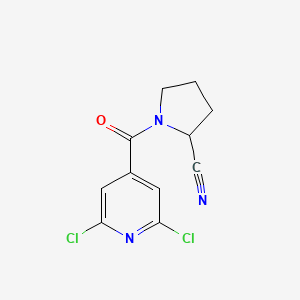
4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide, also known as MP-10, is a synthetic compound that belongs to the class of piperidine derivatives. It is a potent and selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in pain modulation, reward, and addiction. MP-10 has attracted significant attention from the scientific community due to its potential therapeutic applications in the treatment of pain and addiction.
作用機序
4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide acts as a potent and selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in pain modulation, reward, and addiction. Activation of the μ-opioid receptor by this compound leads to the inhibition of neurotransmitter release, resulting in the reduction of pain and the rewarding effects of opioids. This compound also activates downstream signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinases.
Biochemical and physiological effects:
This compound has been shown to have potent analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce drug-seeking behavior and the reinforcing effects of opioids, cocaine, and nicotine. This compound has been shown to have a lower potential for abuse and dependence compared to traditional opioids, making it an attractive candidate for the treatment of pain and addiction.
実験室実験の利点と制限
4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide has several advantages for use in laboratory experiments. It is a potent and selective agonist of the μ-opioid receptor, making it a valuable tool for studying the role of this receptor in pain modulation, reward, and addiction. This compound has also been optimized for high yields and purity, making it easy to synthesize and use in experiments.
However, there are also some limitations to using this compound in laboratory experiments. It is a synthetic compound that may have different pharmacokinetic and pharmacodynamic properties compared to endogenous opioids. This compound may also have off-target effects that could complicate experimental results. Finally, this compound may not be suitable for use in human studies due to its potential for abuse and dependence.
将来の方向性
There are several future directions for research on 4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide. One area of interest is the development of analogs that have improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the use of this compound in combination with other drugs for the treatment of pain and addiction. Finally, there is a need for further research on the safety and efficacy of this compound in human studies. Overall, this compound has significant potential for the development of novel therapeutics for the treatment of pain and addiction.
合成法
The synthesis of 4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide involves several steps, including the reaction of piperidine with 1-methylpyrazole, followed by the protection of the resulting compound with methoxymethyl chloride. The final step involves the deprotection of the methoxymethyl group to yield the desired product. The synthesis of this compound has been optimized to achieve high yields and purity, making it a valuable tool for scientific research.
科学的研究の応用
4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of pain and addiction. It has been shown to be a potent and selective agonist of the μ-opioid receptor, which is the primary target for opioid analgesics. This compound has been shown to be effective in reducing pain in animal models of acute and chronic pain, including neuropathic pain, inflammatory pain, and cancer pain.
This compound has also been studied for its potential use in the treatment of addiction. The μ-opioid receptor is involved in the rewarding effects of opioids, and this compound has been shown to reduce opioid self-administration and drug-seeking behavior in animal models of addiction. This compound has also been shown to reduce the reinforcing effects of cocaine and nicotine, suggesting that it may have broad applications in the treatment of addiction.
特性
IUPAC Name |
4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-16-8-3-10(15-16)14-11(17)12(9-18-2)4-6-13-7-5-12/h3,8,13H,4-7,9H2,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLMAKLYZFZWSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2(CCNCC2)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(1,3-Thiazole-5-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B6635653.png)

![2-[(2-Bromopyridine-4-carbonyl)amino]-2-cyclopropylacetic acid](/img/structure/B6635674.png)
![2-[methyl-(2-oxo-1H-pyridine-4-carbonyl)amino]butanoic acid](/img/structure/B6635682.png)
![(2-Bromophenyl)[4-(2-fluorophenyl)piperazino]methanone](/img/structure/B6635685.png)

![N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B6635703.png)

![N-[1-(ethylamino)-1-oxopropan-2-yl]-4-(methoxymethyl)piperidine-4-carboxamide](/img/structure/B6635715.png)

![1-[(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B6635747.png)
![2-[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B6635755.png)
![(3aS,6aR)-5-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B6635762.png)
![4-[(6-Ethyl-5-fluoropyrimidin-4-yl)-methylamino]butanoic acid](/img/structure/B6635774.png)